(1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(2,2-dimethyloxan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-11-9(2,3)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZEAFSTBQNHO-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC(C1)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC(C1)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyloxan-4-ylmethanol with ethanamine in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine has been studied for its potential as a pharmaceutical agent. Its structural components allow for interactions with various biological targets, which may lead to therapeutic effects.
- The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and potentially influencing metabolic pathways.
-
Synthesis of Related Compounds
- The compound serves as a precursor for synthesizing other bioactive molecules. Its unique structure can be modified to create derivatives with enhanced biological activity or selectivity for specific targets.
- Pharmacological Studies
Case Studies
Potential Therapeutic Uses
The compound's biological activity suggests several therapeutic avenues:
- Diabetes Management : As part of GLP-1 receptor agonist development, it may help regulate blood glucose levels.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that warrant further exploration.
Mechanism of Action
The mechanism of action of (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The table below compares “(1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine” with structurally analogous compounds, focusing on substituents, ring systems, and stereochemistry:
Key Observations :
- Ring Systems : The target compound’s tetrahydropyran ring (6-membered) contrasts with the 5-membered 1,3-dioxolane in and the benzo[d][1,3]dioxole in . Larger rings may confer greater conformational flexibility and lipophilicity compared to smaller, strained rings .
Physicochemical Properties
Key Observations :
- The oxane ring in the target compound likely contributes to moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the imidazole-containing analog () has a higher polar surface area, which may limit blood-brain barrier penetration .
- The dioxolane derivative () exhibits reduced lipophilicity due to its oxygen-rich ring and hydrochloride salt form .
Q & A
Q. What synthetic strategies are effective for producing (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine, and how is stereochemical purity ensured?
Methodological Answer:
- Step 1: Ring Formation Start with tetrahydrofuran derivatives. Cyclize diols with ketones under acid catalysis (e.g., H₂SO₄) to form the 2,2-dimethyloxane ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Step 2: Chiral Amine Introduction Use asymmetric Strecker synthesis with a chiral catalyst (e.g., Jacobsen’s thiourea) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to establish the (1S) configuration .
- Step 3: Purification Employ column chromatography (silica gel, gradient elution) and validate purity (>98%) via HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) .
- Validation Confirm structure using ¹H NMR (δ 1.25 ppm for dimethyl groups, 3.45–3.70 ppm for oxane protons) and optical rotation ([α]D²⁵ ≈ −40° for analogous (S)-amines) .
Q. Which spectroscopic methods are most reliable for confirming the compound’s stereochemistry?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to observe spatial arrangements (e.g., C9–C17–C16 torsion angle ≈167.5° in related compounds) .
- Chiral Derivatization : React with (R)-Mosher’s acid chloride; analyze ¹H NMR for diastereotopic splitting patterns .
- Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to confirm Cotton effects .
Q. What safety measures are essential during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles; use a fume hood for volatile steps .
- Storage : Keep at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- Spill Management : Neutralize with dilute acetic acid and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What catalytic systems optimize enantiomeric excess in asymmetric syntheses?
Methodological Answer:
- Enzyme Catalysis : Use Candida antarctica lipase B (CAL-B) for transesterification (reported ee >99% for similar substrates) .
- Metal-Ligand Complexes : Employ Ru(II)-TsDPEN catalysts for transfer hydrogenation; optimize temperature (4–25°C) to minimize racemization .
- Solvent Screening : Test tert-butyl methyl ether for improved enzyme stability and substrate solubility .
Q. How do steric effects from the 2,2-dimethyloxane ring influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Measure reaction rates with bulky vs. small electrophiles (e.g., trityl chloride vs. methyl iodide) to quantify steric hindrance (ΔΔG‡ >3 kcal/mol indicates significant interference) .
- Computational Analysis : Calculate steric maps (e.g., using SambVca) to identify hindered regions near the ethanamine group .
- X-ray/DFT Comparison : Analyze bond angles (e.g., C4–O–C2 <110°) to correlate ring strain with reduced nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
